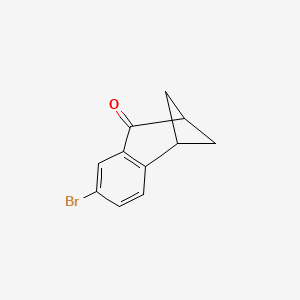

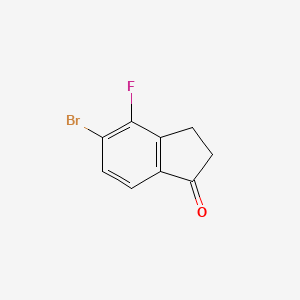

6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-Bromo-2,3-dihydro-1,3-methanonaphthalen-4(1H)-one" is not directly mentioned in the provided papers. However, the papers discuss related brominated compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated naphthalene derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of brominated naphthalene derivatives involves various strategies, including tandem Michael addition-Claisen condensation and multi-step reactions mediated by copper(II) bromide (CuBr2) . Another approach includes the methylation of brominated naphthols using less hazardous methylating agents like tetramethylammonium chloride under microwave-assisted conditions . Additionally, the synthesis of complex brominated compounds can involve refluxing with glacial acetic acid in the presence of fused zinc chloride (ZnCl2) followed by condensation reactions .

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, was determined to be triclinic with a planar pyrrole ring in the crystal structure .

Chemical Reactions Analysis

Brominated naphthalene derivatives can undergo various chemical reactions, including bromination, demethylation, and reduction processes such as the Wolf-Kishner reduction. These reactions can lead to the formation of new compounds with different functional groups and potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalene derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of bromine atoms and other substituents on the naphthalene ring. These properties are crucial for their application in synthesis and biological evaluation. For example, the antioxidant properties of brominated phenolic compounds were assessed using various assays, indicating that these compounds possess effective antioxidant power .

科学的研究の応用

Antibacterial and Antioxidant Properties

Antibacterial Activity : Bromophenols isolated from the marine red alga Rhodomela confervoides have shown significant antibacterial activity against various strains of bacteria. Compounds such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether exhibit potent antibacterial effects with minimal inhibitory concentrations (MICs) less than 70 µg/ml against five strains of bacteria, suggesting their potential as natural antibacterial agents (Xu et al., 2003).

Antioxidant Activity : Studies have identified a range of bromophenols with potent antioxidant activities, comparable to or stronger than standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. These findings indicate that compounds from Rhodomela confervoides could be valuable in preventing oxidative stress and related diseases, as well as in food preservation (Li et al., 2011).

Synthesis and Chemical Properties

Synthetic Applications : The synthesis of derivatives like "2-Bromo-6-methoxynaphthalene" showcases the relevance of brominated compounds in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) such as nabumetone and naproxen. These synthetic approaches highlight the importance of bromophenols and related compounds in medicinal chemistry and drug design (Xu & He, 2010).

Total Synthesis of Biologically Active Compounds : Efforts in synthesizing biologically active bromophenols, such as those derived from marine sources, underline the compound's significance in developing new pharmaceuticals and understanding their mechanism of action (Akbaba et al., 2010).

特性

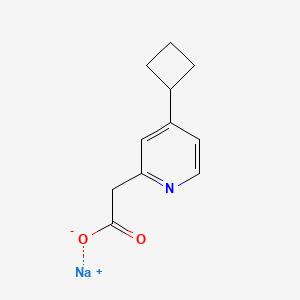

IUPAC Name |

5-bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-8-1-2-9-6-3-7(4-6)11(13)10(9)5-8/h1-2,5-7H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMCXZAAXCHSDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(=O)C3=C2C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2526968.png)

![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)

![Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526971.png)

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2526976.png)

![ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2526977.png)

![4-[(1-Cyanocyclohexyl)carbamoyl]methyl 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B2526978.png)